8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the target compound) is a pyrimidoindole derivative characterized by a fused pyrimidine-indole scaffold. Key structural features include:
- 8-Methoxy group: Substituted at the indole moiety, enhancing electronic and steric properties.
- 3,5-Dimethyl groups: Positioned on the pyrimidine ring, contributing to hydrophobicity and steric bulk.
- 2-Sulfanylidene moiety: A thione group at position 2, which may participate in hydrogen bonding or metal coordination.
Molecular Formula: C₁₄H₁₃N₃O₄S
Molecular Weight: 319.34 g/mol (calculated as per ).
This compound is synthesized via multi-step protocols involving alkylation, cyclization, and functional group modifications, as seen in analogous pyrimidoindole syntheses (e.g., alkylation in DMF with sodium hydride).
Properties
IUPAC Name |
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-15-9-5-4-7(18-3)6-8(9)10-11(15)12(17)16(2)13(19)14-10/h4-6H,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHQQGYVNRBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=S)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclization
A common approach involves the condensation of 5-methoxy-1H-indole-2-carboxylic acid with methyl thiourea derivatives. In a representative procedure:
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Precursor Activation : 5-Methoxy-1H-indole-2-carboxylic acid (1.0 equiv.) is treated with thionyl chloride to form the acyl chloride intermediate.
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Nucleophilic Attack : The acyl chloride reacts with methyl thiourea in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
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Cyclization : Addition of anhydrous potassium carbonate induces cyclization, forming the pyrimidine ring.
Key Data :
Sulfuration via Lawesson’s Reagent
The thione group is introduced using Lawesson’s reagent, which selectively sulfonates carbonyl groups:
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Substrate Preparation : 8-Methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one (1.0 equiv.) is dissolved in dry toluene.
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Reagent Addition : Lawesson’s reagent (1.2 equiv.) is added under nitrogen, and the mixture is refluxed for 6 h.
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Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
Optimization Insights :
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Excess reagent (>1.5 equiv.) leads to over-sulfuration and byproducts.
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Yield : 85% with 99% purity when conducted under anhydrous conditions.
Demethylation and Functionalization
Demethylation of the methoxy group is achieved using boron tribromide (BBr₃):
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Reaction Setup : The methoxy precursor (1.0 equiv.) is dissolved in DCM and cooled to −78°C.
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BBr₃ Addition : BBr₃ (3.0 equiv.) is added dropwise, and the mixture is stirred for 6 h.
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Quenching : Methanol is added cautiously, followed by neutralization with saturated NaHCO₃.
Critical Notes :
Advanced Catalytic Approaches
Rhodium-Catalyzed C–H Activation
A Rh(III)-catalyzed annulation strategy enables rapid assembly of the pyrimidoindole core:
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Catalytic System : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Zn(OAc)₂ (30 mol%) in dichloroethane (DCE).
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Substrates : Sulfoxonium ylides and α-diazocarbonyl compounds undergo [4+2] cycloaddition.
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Conditions : 12 h at room temperature under air.
Performance Metrics :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : Retention time = 8.2 min (C18, 70% acetonitrile/30% water).
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Mass Spec : [M+H]⁺ = 329.12 (calculated), 329.11 (observed).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation | 68–72 | >95 | Scalability | Moderate regioselectivity |
| Lawesson’s Sulfuration | 85 | 99 | High efficiency | Anhydrous conditions required |
| Rh-Catalyzed | 79 | 98 | Rapid synthesis | Cost of Rh catalysts |
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Substituent Variations at Position 8
Key Insight : Methoxy substitution (target compound) improves solubility compared to halogenated analogues (fluoro, bromo), which prioritize membrane permeability.
Variations at Position 2 (Sulfanylidene vs. Other Groups)
Key Insight : The sulfanylidene group in the target compound offers a balance between reactivity and steric hindrance, contrasting with bulkier or multifunctional substituents in analogues.
Modifications at Positions 3 and 5
Key Insight : Dimethyl groups (target compound) confer moderate steric hindrance, whereas arylalkyl substituents (e.g., fluorobenzyl) enhance target specificity in antiviral applications.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
8-Methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 1326857-08-2) is a complex heterocyclic compound notable for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrimidoindole core characterized by a fused ring system that combines pyrimidine and indole structures. Its molecular formula is , with a molecular weight of approximately 273.33 g/mol. The presence of the methoxy and sulfanylidene groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G2/M phase. The mechanism often involves modulation of critical signaling pathways such as PI3K/AKT/mTOR .
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MMNC | HCT116 | 2.14 | PI3K/AKT/mTOR inhibition |
| MMNC | Caco-2 | 1.21 | Apoptosis induction |
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. In particular, studies have highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed. The structure-activity relationship (SAR) indicates that modifications in the functional groups can enhance antibacterial potency .
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard reference compounds.
Table 3: Enzyme Inhibition Data
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Various Derivatives | 0.63 - 6.28 |
| Urease | Selected Derivatives | 2.14 - 6.28 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to fit into binding sites on these targets, modulating their activity and influencing various biochemical pathways involved in disease processes.
Case Studies
- Anticancer Study : A study on the cytotoxic effects of related indole derivatives revealed significant inhibition of tumor growth in vitro and in vivo models. The results suggested that these compounds could serve as potential candidates for further development in cancer therapy.
- Antibacterial Screening : In a recent screening of synthesized compounds with a similar scaffold, several exhibited strong antibacterial activity against clinically relevant pathogens, indicating their potential use in treating bacterial infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 8-methoxy-3,5-dimethyl-2-sulfanylidene-pyrimidoindol-4-one?
- Methodology : Multi-step synthesis typically involves coupling pyrimidine and indole precursors under controlled conditions. Key steps include:
- Functionalization of the indole core with methoxy and methyl groups.
- Introduction of the sulfanylidene moiety via nucleophilic substitution or thiolation reactions.
- Cyclization to form the fused pyrimidoindole system.
- Critical conditions: Use of anhydrous solvents (e.g., DMF or THF), temperatures between 60–100°C, and catalysts like NaH or K₂CO₃ to drive cyclization .
- Purification: Column chromatography or recrystallization from ethanol ensures high purity (>95%) .
Q. How is the compound characterized, and what analytical techniques validate its structural integrity?
- Primary techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanylidene (C=S, ~1250 cm⁻¹) groups .
Q. What are the key structural features influencing its chemical reactivity and stability?
- Core structure : The pyrimidoindole scaffold provides rigidity, while the sulfanylidene group enhances nucleophilic reactivity .
- Substituent effects :
- Methoxy and methyl groups improve solubility in polar aprotic solvents.
- Sulfanylidene participates in redox reactions and metal coordination .
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure; store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Approach :
- Molecular docking : Screens against targets like kinases or GPCRs using software (AutoDock, Schrödinger).
- QSAR modeling : Utilizes descriptors (XLogP3, topological polar surface area) from computed properties to predict ADMET profiles .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root causes : Variability in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches.
- Solutions :
- Reproduce experiments with standardized protocols (e.g., NIH/WHO guidelines).
- Validate purity via LC-MS and control for metabolic interference (e.g., CYP450 inhibition assays) .
- Example : Discrepancies in IC₅₀ values for kinase inhibition were traced to residual DMSO in stock solutions .
Q. What is the structure-activity relationship (SAR) for modifying substituents to enhance target selectivity?
- Key findings :
- Methoxy group : Removal reduces binding to serotonin receptors but increases affinity for DNA topoisomerases .
- Sulfanylidene replacement : Substituting with sulfoxide improves metabolic stability but lowers solubility .
- Design framework : Use fragment-based drug discovery (FBDD) to optimize substituents on the indole and pyrimidine rings .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic insights :
- Enzyme inhibition : Acts as a competitive inhibitor for ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .
- DNA intercalation : The planar pyrimidoindole core intercalates into DNA, disrupting replication in cancer cells .
- Validation : Fluorescence quenching assays and isothermal titration calorimetry (ITC) quantify binding constants (Kd = 0.2–5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
